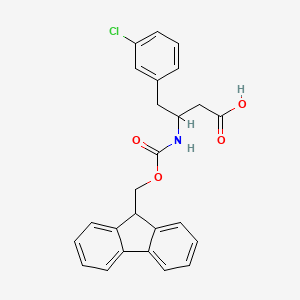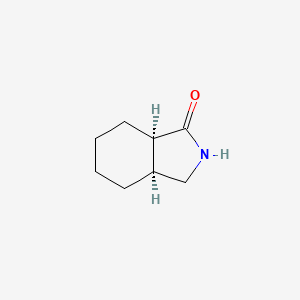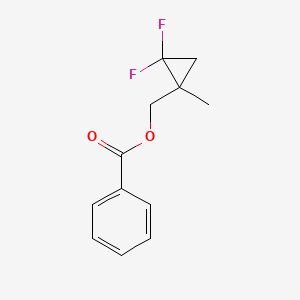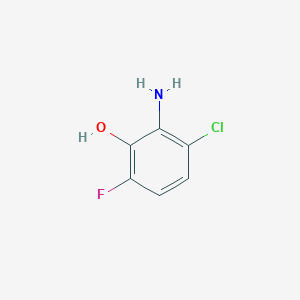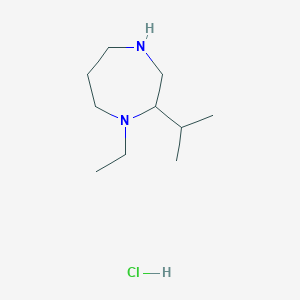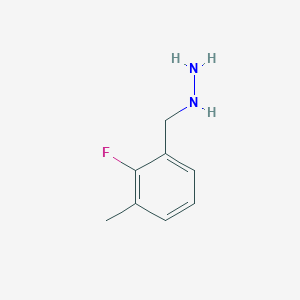
(2-Fluoro-3-methylbenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-methylbenzyl)hydrazine is an organic compound with the molecular formula C8H11FN2 It is a derivative of benzylhydrazine, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methylbenzyl)hydrazine typically involves the reaction of (2-Fluoro-3-methylbenzyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2-Fluoro-3-methylbenzyl)chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3-methylbenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Azides or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzylhydrazine derivatives.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-methylbenzyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-methylbenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the hydrazine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-3-methylphenyl)hydrazine
- (2-Fluoro-4-methylbenzyl)hydrazine
- (3-Fluoro-2-methylbenzyl)hydrazine
Uniqueness
(2-Fluoro-3-methylbenzyl)hydrazine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H11FN2 |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
(2-fluoro-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11FN2/c1-6-3-2-4-7(5-11-10)8(6)9/h2-4,11H,5,10H2,1H3 |
Clave InChI |
MDCAFRWSLIFABE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CNN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


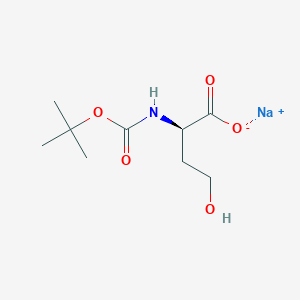
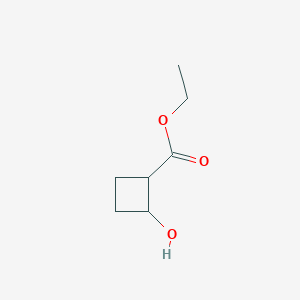
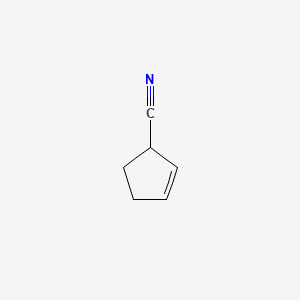

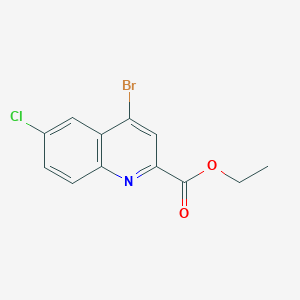

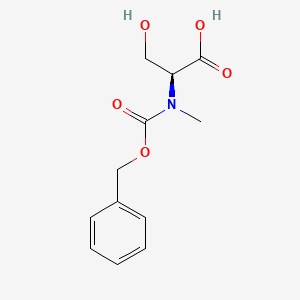
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)

